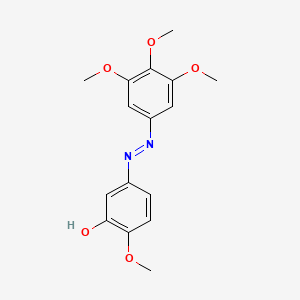

Azo-Combretastatin A4 (trans)

Description

Context: Combretastatin (B1194345) A4 (CA4) as a Microtubule-Targeting Agent

Combretastatin A4 (CA4) is a natural product isolated from the South African bushwillow tree, Combretum caffrum. sciforum.netplos.org It has garnered significant attention as a potent inhibitor of tubulin polymerization, a critical process for cell division. nih.govresearchgate.netnih.gov

Tubulin is a globular protein that polymerizes to form microtubules, which are major components of the eukaryotic cytoskeleton. wikipedia.orgnews-medical.netwikipedia.org These dynamic structures are essential for a variety of cellular processes, including maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division. wikipedia.orgnews-medical.netwikipedia.orgnih.gov The critical role of microtubules in mitosis makes them an attractive target for anticancer drugs. nih.govucl.ac.uk

CA4 exerts its potent anti-cancer effects by binding to the colchicine-binding site on β-tubulin. researchgate.netucl.ac.ukfrontiersin.orgresearchgate.net This binding event disrupts the assembly of microtubules, leading to a halt in the cell cycle at the G2/M phase and ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells. ucl.ac.ukashpublications.orgmdpi.com

The biological activity of CA4 is highly dependent on its three-dimensional shape, specifically the geometry around its central double bond. The cis isomer of CA4 is the biologically active form, exhibiting potent tubulin polymerization inhibitory activity. sciforum.netmdpi.comnih.gov In contrast, the trans isomer is significantly less active. sciforum.netnih.govnih.gov A major drawback of CA4 as a therapeutic agent is the ready conversion of the active cis isomer to the more stable but inactive trans isomer. sciforum.netnih.gov

Emergence of Photopharmacology and Photoswitchable Molecules

Photopharmacology offers a solution to the challenge of controlling drug activity by incorporating photoswitchable elements into the molecular structure of bioactive compounds. rug.nlnih.govacs.org This allows for the use of light as an external trigger to control the drug's therapeutic action with high precision. rug.nlnih.govacs.org

The core principle of photopharmacology lies in the use of molecules that can undergo a reversible change in their structure and, consequently, their biological activity upon exposure to light of specific wavelengths. researchgate.netrsc.org Azobenzene-based compounds are a prominent class of photoswitches used in photopharmacology. nih.govresearchgate.netbiorxiv.org The azobenzene (B91143) moiety can be switched between a thermally stable trans isomer and a metastable cis isomer using light, effectively turning the biological activity of the drug "on" or "off".

The ability to control biological processes with high spatial and temporal resolution is a major goal in chemical biology and medicine. nih.govacs.orgnih.govpnas.orgpnas.org Conventional pharmacotherapy often suffers from a lack of selectivity, leading to off-target effects and systemic toxicity. nih.gov Photopharmacology addresses this by allowing for the precise activation of a drug only at the desired site of action, minimizing side effects and enhancing therapeutic efficacy. rug.nlnih.gov

Azo-Combretastatin A4: A Photoswitchable Anti-Cancer Agent

By replacing the unstable double bond in CA4 with a photoswitchable azobenzene group, researchers have created Azo-Combretastatin A4 (Azo-CA4). acs.orgresearchgate.netnih.gov This modification allows for the reversible control of its anti-tubulin activity using light. eurekaselect.comnih.gov The trans isomer of Azo-CA4 is thermodynamically stable and relatively inactive, while the cis isomer, generated upon irradiation with light, is the highly potent, cytotoxic form. eurekaselect.comnih.govhep.com.cn

Research Findings on Azo-Combretastatin A4

| Property | Finding |

| Synthesis | A novel, multi-step synthesis of Azo-CA4 has been developed. acs.orgnih.govamazonaws.com |

| Photoisomerization | trans-Azo-CA4 can be efficiently converted to the cis isomer upon irradiation with UV or visible light. nih.gov |

| Biological Activity | The cis isomer of Azo-CA4 is a potent inhibitor of tubulin polymerization, with an activity comparable to the parent compound, CA4. nih.gov |

| Cytotoxicity | The light-activated cis-Azo-CA4 is significantly more cytotoxic to cancer cells than the inactive trans isomer, with reported increases in potency of up to 200-fold or more. acs.orgresearchgate.netnih.goveurekaselect.com |

The development of Azo-Combretastatin A4 represents a significant advancement in the field of photopharmacology. This innovative compound holds the promise of a new generation of precision cancer therapies that can be selectively activated at the tumor site, thereby maximizing their therapeutic effect while minimizing harm to healthy tissues. Further research will undoubtedly continue to refine this technology, bringing the prospect of light-controlled medicine closer to clinical reality.

Rationale for Azo-Combretastatin A4 (trans) Development

The development of Azo-Combretastatin A4 (Azo-CA4) was driven by the need to overcome significant limitations of its parent compound, Combretastatin A4 (CA4), a potent natural product that inhibits tubulin polymerization. eurekaselect.combenthamdirect.com The core challenge with CA4 lies in its structural instability, which compromises its therapeutic potential. nih.govplos.orgnih.gov By replacing the central stilbene (B7821643) bridge of CA4 with an azobenzene group, researchers created a photoswitchable molecule, enabling precise external control over its biological activity and addressing the inherent drawbacks of the original compound. eurekaselect.comacs.orgnih.gov

Combretastatin A4, a cis-stilbene (B147466) isolated from the South African bushwillow tree, is a powerful microtubule targeting agent. plos.orgplos.org Its biological activity is critically dependent on its geometric configuration. The cis-isomer possesses a specific three-dimensional shape that allows it to bind effectively to the colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells. eurekaselect.comresearchgate.net

However, a major impediment to the clinical development of CA4 is the inherent conformational instability of its ethylene (B1197577) linker. nih.govplos.orgplos.org The biologically active cis-stilbene configuration is thermodynamically less stable than its trans-counterpart. eurekaselect.combenthamdirect.com Consequently, the cis-isomer can spontaneously and readily isomerize to the virtually inactive trans-stilbene (B89595) under various conditions, including exposure to light, heat, or protic media. plos.orgplos.org This uncontrolled conversion to an inactive form presents a significant challenge for its therapeutic application, as it can lead to a loss of efficacy and unpredictable pharmacological behavior. nih.gov

To resolve the conformational instability of CA4, scientists engineered Azo-Combretastatin A4 (Azo-CA4) by replacing the stilbene double bond with a biocompatible azobenzene moiety. eurekaselect.comacs.orgnih.gov This substitution transforms the molecule into a photopharmaceutical, a compound whose biological activity can be precisely controlled by light. benthamdirect.comnih.govresearchgate.net

Azobenzene is a robust chemical photoswitch that can exist in two distinct isomeric forms: a thermodynamically stable trans-isomer and a metastable cis-isomer. nih.gov In the case of Azo-CA4, the molecule is designed so that the linear trans-isomer is biologically inactive, mimicking the inactive trans-CA4. eurekaselect.combenthamdirect.com Upon irradiation with light of a specific wavelength (typically near-UV or blue light), the azobenzene group undergoes photoisomerization to its bent cis form. nih.govhep.com.cn This light-induced cis-Azo-CA4 adopts a conformation analogous to the highly active cis-CA4, enabling it to potently inhibit tubulin polymerization. acs.orgresearchgate.net

This integration of an azobenzene photoswitch offers several key advantages:

On-Demand Activation: The drug remains in its inactive trans state until intentionally activated by light at a specific target site, minimizing off-target effects. nih.govnih.gov

Enhanced Potency upon Isomerization: The light-activated cis-isomer is substantially more cytotoxic than the trans-isomer. researchgate.netnih.gov Research has shown that photoisomerized Azo-CA4 can be anywhere from 13 to over 200 times more potent than its dark-adapted form. acs.orgnih.goviium.edu.my

Reversibility and Automatic Deactivation: When the light source is removed, the metastable cis-isomer thermally relaxes back to the stable, inactive trans-isomer over time. nih.gov This property provides an "automatic turn-off" mechanism, which can limit the duration of the drug's action and potentially reduce toxicity. nih.govresearchgate.net

The development of Azo-CA4 represents a sophisticated strategy to harness external stimuli for controlling drug activity, overcoming the intrinsic instability of the parent compound while introducing a new dimension of therapeutic precision. acs.orgnih.gov

Research Findings on Azo-CA4 Activity

The following table summarizes the comparative biological activity of Azo-Combretastatin A4 isomers, demonstrating the significant increase in potency upon photoactivation from the inactive trans form to the active cis form.

| Compound Form | State | Relative Potency | IC50 / EC50 Range | Reference |

| trans-Azo-CA4 | Dark-adapted (inactive) | Baseline | 50-110 μM | eurekaselect.combenthamdirect.com |

| cis-Azo-CA4 | Light-irradiated (active) | 13-35x more potent | Mid-nM range | nih.gov |

| cis-Azo-CA4 | Light-irradiated (active) | At least 200x more potent | As low as 500 nM | acs.orgnih.goviium.edu.my |

| cis-Azo-CA4 | Light-irradiated (active) | 200-500x more active | 0.2-10 μM | eurekaselect.combenthamdirect.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O5 |

|---|---|

Molecular Weight |

318.32 g/mol |

IUPAC Name |

2-methoxy-5-[(3,4,5-trimethoxyphenyl)diazenyl]phenol |

InChI |

InChI=1S/C16H18N2O5/c1-20-13-6-5-10(7-12(13)19)17-18-11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9,19H,1-4H3 |

InChI Key |

AIRZFEKQGRSBNX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N=NC2=CC(=C(C(=C2)OC)OC)OC)O |

Origin of Product |

United States |

Synthesis and Chemical Characterization of Azo Combretastatin A4 Trans

Synthetic Methodologies for Azo-Combretastatin A4

The synthesis of Azo-CA4 is a multi-step process, as direct, single-step methods have proven challenging.

Novel Synthetic Routes for Azo-CA4

Initial attempts to synthesize Azo-CA4 in a single step through a direct azo coupling between 3,4,5-trimethoxyaniline (B125895) and 2-methylanisole (B146520) resulted in the formation of an undesired regioisomer, necessitating more complex, multi-step syntheses involving protecting groups. amazonaws.com

First-Generation Synthesis: A first-generation synthetic route utilized an ortho-nitrobenzyl (ONB) protecting group. amazonaws.com This method was designed to withstand the relatively harsh acidic and basic conditions required for the azo-bond formation. However, this route produced only very small quantities (around 1%) of Azo-CA4. A significant drawback was that the strong light source needed to cleave the ONB protecting group also destroyed the Azo-CA4 product, leading to the development of an improved synthetic pathway. amazonaws.com

Second-Generation Synthesis: A more efficient, second-generation synthesis was developed to overcome the limitations of the first-generation approach. amazonaws.com This route employs an allyl-protected catechol, which can be removed under milder conditions using a palladium catalyst. This improved methodology successfully produced large quantities of Azo-CA4. amazonaws.com

Alternative Multi-step Synthesis: Another reported synthetic pathway involves several key steps: nih.gov

Protection of 3-hydroxy-4-methoxybenzaldehyde using tert-butyldimethylsilyl chloride (TBDMS-Cl).

Reduction of the resulting compound using a Palladium on carbon (Pd/C) catalyst and hydrogen gas.

A coupling reaction between the reduced intermediate and 3,4,5-trimethoxyaniline using (diacetoxyiodo)benzene. This step yielded the protected Azo-CA4 with a low yield of approximately 6%. nih.gov

Final deprotection using potassium fluoride (B91410) (KF) and acetic acid to yield the target Azo-CA4 compound. nih.gov

The objective of these synthetic strategies is often to transform the cis-stilbene (B147466) structure of CA4 into an azobenzene (B91143) compound, which primarily exists in the stable trans configuration. scilit.com

Green Chemistry Approaches in Azo-CA4 Synthesis

In an effort to develop more environmentally friendly methodologies, green chemistry principles have been applied to the synthesis of Azo-CA4. ingentaconnect.combenthamdirect.com This approach focuses on using greener solvents, such as ethanol (B145695) and water, to create an advanced and more sustainable method for developing novel tubulin polymerization inhibitors. ingentaconnect.combenthamdirect.com This represents a significant step towards reducing the environmental impact associated with the synthesis of complex organic compounds.

Spectroscopic and Chromatographic Characterization of Isomers

The distinct geometric structures of the trans and cis isomers of Azo-CA4 give rise to unique spectroscopic and chromatographic properties, which are used for their confirmation and for monitoring their interconversion.

Confirmation of Azo-CA4 Isomers

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of the Azo-CA4 isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectroscopy is used to confirm the chemical structure of the synthesized compound. nih.govamazonaws.com Due to the presence of both trans and cis isomers, especially after irradiation, NMR spectra can show more signals than expected for a single pure isomer. nih.gov Typically, the signals for the major, more stable trans-isomer are reported for characterization. nih.gov

UV-Visible (UV-Vis) Spectroscopy : The trans and cis isomers of Azo-CA4 have distinct absorption spectra. The trans isomer exhibits a strong absorption maximum (λmax) at approximately 379-380 nm. nih.gov Upon irradiation with light of this wavelength, this peak decreases as the compound converts to the cis form, which has a different absorption profile. nih.gov The molar absorptivity for trans-Azo-CA4 has been determined to be 19,150 L·mol⁻¹·cm⁻¹. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is used to separate and identify the two isomers. The trans and cis isomers exhibit different retention times in reverse-phase high-performance liquid chromatography (RP-HPLC). In one analysis, the trans isomer was reported to have a retention time of 13.1 minutes, while the cis isomer had a longer retention time of 15.1 minutes. rsc.org Mass spectrometry confirms the molecular weight of the compound, with both isomers showing a peak corresponding to the mass of Azo-CA4. rsc.orgresearchgate.net

| Technique | Isomer | Key Finding | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | trans-Azo-CA4 | Strong absorption maximum (λmax) at ~379-380 nm. | nih.gov |

| LC-MS | trans-Azo-CA4 | Retention time of 13.1 minutes. | rsc.org |

| LC-MS | cis-Azo-CA4 | Retention time of 15.1 minutes. | rsc.org |

| Molar Absorptivity | trans-Azo-CA4 | 19,150 L·mol⁻¹·cm⁻¹. | nih.govresearchgate.net |

Monitoring Trans-Cis and Cis-Trans Interconversion

The defining feature of Azo-CA4 is its ability to photoswitch between isomers. This dynamic process is monitored primarily using UV-Vis spectroscopy.

trans → cis Isomerization : The conversion from the trans to the cis form is induced by irradiating the sample with UV or violet light, typically around 365-400 nm. acs.orgresearchgate.net This process is rapid, with significant isomerization occurring within seconds to minutes of light exposure. nih.govacs.org By monitoring the absorbance at ~380 nm, researchers can track the disappearance of the trans isomer in real-time. nih.govrsc.org Using a consumer-grade 400 nm LED flashlight, approximately 90% trans → cis isomerization can be achieved in minutes at a concentration of 10 mM. acs.org At lower concentrations (30 µM), the process can reach its maximum level in under 10 seconds. acs.org

cis → trans Interconversion : The cis isomer is thermally unstable and will relax back to the more stable trans form over time in the absence of light. nih.gov This thermal relaxation can be monitored by observing the recovery of the absorbance peak at ~380 nm. nih.govrsc.org The half-life of this relaxation varies depending on the solvent and conditions but has been measured to be around 88 minutes at 37 °C in one study. nih.gov The interconversion can also be accelerated by irradiation with light of a different wavelength, such as green light (500-530 nm). researchgate.net Time-resolved transient absorption spectroscopy has shown that the initial cis-to-trans isomerization event after photoactivation is completed on a picosecond timescale. biorxiv.orgnih.gov

| Process | Trigger | Typical Wavelength | Observation | Reference |

|---|---|---|---|---|

| trans → cis | Light | 365-400 nm | Rapid conversion, reaching ~90% in minutes. | acs.orgresearchgate.net |

| cis → trans | Thermal Relaxation | N/A (in dark) | Slower conversion with a half-life of ~88 minutes at 37°C. | nih.gov |

| cis → trans | Light | 500-530 nm | Accelerated conversion to ~85% trans isomer. | researchgate.net |

Photochemical and Photophysical Properties of Azo Combretastatin A4 Trans

Photoisomerization Dynamics

The core of Azo-CA4's function lies in its ability to undergo reversible isomerization between its trans and cis forms, a process governed by light and thermal energy. nih.govbeilstein-journals.org

The trans isomer of Azo-CA4 possesses a characteristic absorption spectrum with a strong π→π* transition band. nih.govbeilstein-journals.org Irradiation with light of a suitable wavelength, typically in the near-UV or violet range (320–420 nm), excites the molecule and induces a conformational change to the cis isomer. nih.govbeilstein-journals.orgresearchgate.net

Upon irradiation with 380 nm light, the absorption spectrum of trans-Azo-CA4, which has a maximum absorption (λmax) at 379 nm, dramatically shifts to a profile characteristic of the cis isomer. nih.gov This process is rapid, occurring on a picosecond timescale. rsc.org Studies have shown that irradiation for as little as 30 seconds can lead to a significant population of the cis state. nih.gov The efficiency of this conversion can be high, with some studies reporting the formation of up to 90% cis-isomer at the photostationary state (PSS), which is the equilibrium mixture of trans and cis isomers under continuous irradiation. researchgate.net The photostationary state composition is dependent on the specific irradiation wavelength. beilstein-journals.orgresearchgate.net For example, irradiation at 365 nm can lead to a photostationary state with a trans-to-cis conversion of 88%. pnas.org The quantum yield of this photoisomerization can also be wavelength-dependent, with excitation into the n→π* band sometimes resulting in a higher quantum yield than excitation into the π→π* band. acs.orgchemrxiv.org

Table 1: Photoisomerization of trans-Azo-CA4

| Parameter | Value | Conditions | Reference |

| Irradiation Wavelength | 380 nm | 4.4 mW/cm² | nih.gov |

| Irradiation Time | 30 seconds | 4.4 mW/cm² | nih.gov |

| λmax (trans isomer) | 379 nm | In DMSO | nih.gov |

| Molar Absorptivity (trans) | 19,150 L·mol⁻¹·cm⁻¹ | 23% DMSO in water | nih.govresearchgate.net |

| Max cis Isomer at PSS | up to 90% | 380-420 nm irradiation | researchgate.net |

Once the activating light source is removed, the metastable cis-Azo-CA4 isomer thermally relaxes back to the more stable trans form in the dark. nih.govresearchgate.net This process is a first-order kinetic reaction and its rate is often described by its half-life (t½), which can range from minutes to hours depending on the conditions. nih.govnih.gov

The half-life of thermal relaxation is significantly influenced by the solvent environment and temperature. For instance, at 37°C, the half-life of cis-Azo-CA4 in DMSO has been reported to be approximately 88 minutes. researchgate.net In aqueous media, such as a mixture of acetonitrile (B52724) and PBS, the half-life can be different. One study reported a half-life of 85 minutes in 20% acetonitrile in PBS at 37°C, while another under similar conditions found a much shorter half-life of 6.2 minutes. researchgate.netresearchgate.net This discrepancy highlights the sensitivity of the relaxation process to the specific experimental conditions. The rate of this back-isomerization is a crucial factor, as it determines how long the biologically active form of the molecule persists in the absence of light. nih.govresearchgate.net

Table 2: Thermal Relaxation Half-life of cis-Azo-CA4

| Solvent | Temperature | Half-life (t½) | Reference |

| DMSO | 37°C | ~88 min | researchgate.net |

| 20% CH₃CN in PBS | 37°C | 85 min | researchgate.net |

| 20% CH₃CN in PBS | 37°C | 6.2 min | researchgate.netresearchgate.net |

| 10% CH₃CN in PBS | 37°C | Not specified | nih.gov |

| 0.25% DMSO in PBS | 37°C | Not specified | nih.gov |

| 0.25% DMSO in H₂O | 37°C | Not specified | nih.gov |

The equilibrium between the trans and cis isomers, known as the photostationary state (PSS), is dictated by the wavelength of the incident light. nih.govbeilstein-journals.org While irradiation in the 320-400 nm range favors the formation of the cis isomer, irradiation with longer wavelengths, typically in the visible light spectrum (around 400-530 nm), can promote the reverse cis-to-trans isomerization. beilstein-journals.orgresearchgate.netacs.org

This property allows for bidirectional control over the isomeric composition. For example, irradiation with violet light (380-420 nm) can yield a PSS with up to 90% cis-Azo-CA4. researchgate.net Conversely, subsequent irradiation with green light (500-530 nm) can shift the equilibrium back towards the trans form, achieving a PSS with approximately 85% trans-isomer. researchgate.net This wavelength-dependent control is fundamental to the application of Azo-CA4 as a reversible molecular switch. nih.govacs.org

Photoswitching Integrity and Reversibility

For Azo-CA4 to be a reliable molecular tool, its photoswitching capability must be robust and reversible over multiple cycles. nih.govacs.org Studies have demonstrated that Azo-CA4 can undergo repeated cycles of trans-to-cis and cis-to-trans isomerization without significant loss of function. nih.gov

In one experiment, a solution of Azo-CA4 was subjected to repeated cycles of irradiation with 380 nm light for one minute, followed by a three-hour period in the dark at 37°C. nih.gov The results showed that the absorbance at 380 nm, corresponding to the trans isomer, consistently decreased upon irradiation and recovered during the dark relaxation phase over a 23-hour period. nih.gov This demonstrates the integrity and reversibility of the photoswitching process, a critical feature for its use in biological systems where precise temporal control is desired. nih.govbiorxiv.org

Photostability and Mechanistic Aspects of Photochemical Degradation

While Azo-CA4 exhibits good photoswitching reversibility, it is not immune to degradation. nih.gov One identified pathway for degradation is through reduction, particularly in the presence of biological thiols like glutathione (B108866). nih.govresearchgate.netbiorxiv.org It has been shown through UV-Vis spectroscopy and mass spectrometry that Azo-CA4 degrades in the presence of glutathione. nih.govresearchgate.net This degradation is a potential limitation for its long-term use in cellular environments, as it can reduce the effective concentration of the photoswitchable compound. nih.govbiorxiv.org Some evidence suggests that the cis-Azo-CA4 isomer may degrade more rapidly than the trans isomer, which could limit the potency at higher light doses where the cis form is predominant. researchgate.net

Molecular Mechanism of Action and Tubulin Interactions of Azo Combretastatin A4

Tubulin Binding and Microtubule Dynamics Modulation

Azo-CA4 exerts its biological effects by interacting with tubulin, the fundamental protein subunit of microtubules. nih.govmdpi.com Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. mdpi.comlib4ri.ch By modulating microtubule dynamics, Azo-CA4 can disrupt these vital functions, leading to cell cycle arrest and apoptosis. lib4ri.chresearchgate.net

Azo-CA4 binds to the colchicine (B1669291) binding site located at the interface between the α- and β-tubulin subunits. biorxiv.orgnih.govmdpi.com This site is a well-established target for a class of microtubule-destabilizing agents. mdpi.com The binding of the active cis-Azo-CA4 isomer to this site prevents the tubulin dimers from polymerizing into microtubules. biorxiv.orgnih.govmdpi.com

Before light activation, the cis isomer of Azo-CA4 is bound within the colchicine site, stabilized by both hydrophobic and hydrophilic interactions. nih.govbiorxiv.org Hydrophobic interactions occur between the A and B rings of Azo-CA4 and surrounding tubulin residues. nih.gov Hydrophilic interactions, including hydrogen bonds, are formed with the backbone carbonyl of αThr179 and the backbone amide of αVal181. nih.gov Additionally, a water molecule directly interacts with the azobenzene (B91143) bond of the ligand. nih.gov

The photo-induced isomerization from the high-affinity cis form to the low-affinity trans form initiates the release of the drug from the binding pocket. nih.govlib4ri.ch This process involves the breaking of water-mediated interactions and a reduction in hydrophobic stacking interactions as the two ring moieties of Azo-CA4 relocate. nih.govbiorxiv.org

The inhibitory effect of Azo-CA4 on tubulin polymerization is strictly dependent on its isomeric state. nih.govnih.gov In vitro studies have consistently demonstrated that the trans isomer exhibits little to no activity in inhibiting tubulin polymerization. nih.gov However, upon irradiation with light (typically around 365-400 nm), which converts the trans isomer to the cis isomer, a significant inhibition of tubulin polymerization is observed. nih.govhep.com.cnnih.gov

The cis isomer of Azo-CA4 is a potent inhibitor, with an IC50 value for tubulin polymerization in the low micromolar range, comparable to that of the parent compound, Combretastatin (B1194345) A4. nih.gov This light-activated inhibition allows for precise control over the disruption of microtubule dynamics. amegroups.org The potency of photo-isomerized Azo-CA4 in cellular culture can be over 200-fold greater than the non-irradiated form. acs.org

Table 1: Isomer-Dependent Activity of Azo-Combretastatin A4

| Isomer | Activity on Tubulin Polymerization | Potency |

| trans | Inactive | Low |

| cis | Active (Inhibits polymerization) | High (Potency enhancement of 13-35 fold upon illumination) nih.gov |

| IC50 of 5.1 µM (light-activated) nih.gov |

Effects on Microtubule Destabilization

The binding of the active cis-Azo-CA4 isomer to the colchicine site on tubulin leads to the destabilization of microtubules. hep.com.cnhep.com.cn By preventing the addition of tubulin dimers to the growing ends of microtubules, Azo-CA4 shifts the dynamic equilibrium towards depolymerization. mdpi.comresearchgate.net This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. lib4ri.ch

The consequence of this microtubule destabilization is cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death). mdpi.com The ability to switch off microtubule dynamics using light makes Azo-CA4 a valuable tool for studying these cellular processes with high spatiotemporal precision. hep.com.cnhep.com.cn

Structural Biology Investigations of Azo-Combretastatin A4-Tubulin Complexes

Advanced structural biology techniques have provided unprecedented insights into the dynamic interactions between Azo-CA4 and tubulin at the atomic level.

Time-resolved serial crystallography, utilizing both synchrotrons and X-ray free-electron lasers (XFELs), has been instrumental in capturing the structural changes that occur during the photo-induced release of Azo-CA4 from tubulin. unibo.itnih.govlib4ri.ch These studies have generated a series of structural snapshots at time points ranging from nanoseconds to milliseconds after light activation. nih.govnih.gov

These experiments reveal the intricate sequence of events that follow the cis-to-trans isomerization of the azobenzene bond. nih.govlib4ri.ch The initial stretching of the ligand within the binding pocket occurs in the picosecond to nanosecond range. biorxiv.orgbiorxiv.org This is followed by the stepwise opening of a gating loop and the collapse of the binding pocket as the ligand is released over microseconds to milliseconds. biorxiv.orgnih.govbiorxiv.org

The isomerization and subsequent release of Azo-CA4 from the colchicine binding site trigger significant conformational changes within the tubulin protein. nih.govlib4ri.ch These changes are not confined to the immediate vicinity of the binding pocket but propagate throughout the tubulin heterodimer, leading to global backbone rearrangements. biorxiv.orgnih.gov

Upon photo-isomerization to the trans form, the ligand no longer fits optimally within the binding pocket. biorxiv.org This strained conformation initiates a cascade of structural alterations. biorxiv.org Time-resolved studies have shown that ring A of Azo-CA4 relocates towards the βT7 loop of β-tubulin, a region known to be involved in ligand unbinding. biorxiv.orgbiorxiv.org As the ligand exits, the binding pocket collapses. nih.govlib4ri.ch These global conformational changes are believed to be directly related to the mechanism by which colchicine-site binding drugs destabilize microtubules. biorxiv.orgnih.gov

Molecular Modeling and Computational Studies

Computational studies have been instrumental in understanding the structural and energetic basis of Azo-Combretastatin A4's (Azo-CA4) interaction with tubulin. nih.govmdpi.com Before its synthesis, computational analyses were performed to compare the structure of Azo-CA4 with its parent compound, Combretastatin A4 (CA4). nih.gov These studies confirmed a high degree of structural similarity, with nearly identical optimized geometries and natural charges, except for the nitrogen atoms on the azo bridge. nih.gov This structural resemblance suggested that Azo-CA4 would likely be a potent tubulin inhibitor, acting similarly to CA4 by engaging with the same key aromatic groups and methoxy (B1213986) substituents responsible for tubulin binding. nih.gov Molecular modeling, including docking and molecular dynamics simulations, has further elucidated the specific interactions and the dynamic consequences of the photoisomerization of Azo-CA4 within the tubulin binding pocket. biorxiv.orgrsc.org

Molecular Docking of Azo-CA4 to Tubulin

Molecular docking studies have consistently shown that Azo-CA4 binds to the colchicine binding site at the interface between the α and β subunits of the tubulin heterodimer. mdpi.comnih.govnih.gov The cis isomer of Azo-CA4, which is the more biologically active form, fits snugly into this pocket, adopting a binding pose nearly identical to that of the parent compound, CA4. mdpi.combiorxiv.orgbenthamdirect.com

The binding is stabilized by a network of hydrophobic and hydrophilic interactions. researchgate.net Key interactions include:

Hydrophobic Interactions : The A and B rings of cis-Azo-CA4 engage in hydrophobic stacking interactions with surrounding tubulin residues. researchgate.net

Hydrophilic Interactions : The methoxy substituents on the aromatic rings form hydrophilic interactions with the protein. researchgate.net

Water-Mediated Interactions : A crucial water molecule has been observed to interact directly with the azobenzene bond of cis-Azo-CA4, further anchoring the ligand within the binding site. biorxiv.org

Molecular Dynamics Simulations of Azo-CA4-Tubulin Interactions

Molecular dynamics (MD) simulations have provided deeper insights into the dynamic nature of the Azo-CA4-tubulin complex, particularly the consequences of the light-induced cis-to-trans isomerization. biorxiv.orgnih.gov These simulations complement experimental techniques like time-resolved serial crystallography by modeling how the system evolves over time. biorxiv.org

A key application of MD simulations has been the estimation of the relative binding free energy difference between the cis and trans isomers (ΔΔGcis-trans). biorxiv.org By simulating the thermodynamic cycle involving the bound and unbound states of both isomers, researchers have quantified the change in binding affinity upon photoisomerization. biorxiv.org As expected, the simulations showed that the extended trans isomer is the more stable form in both the bound and unbound states. biorxiv.org

The simulations reveal a precise sequence of events following photoisomerization from the high-affinity cis form to the low-affinity trans form. nih.gov Upon isomerization, the Azo-CA4 molecule stretches, altering the interaction pattern with the binding pocket. nih.govresearchgate.net This stretching leads to the breaking of the critical water-mediated interactions and a reduction in the favorable hydrophobic stacking interactions as the two ring moieties are relocated. nih.gov The trans-Azo-CA4 ligand settles into a metastable binding pose with reduced affinity. researchgate.net Ultimately, these altered interactions facilitate the opening of an exit channel and the collapse of the binding pocket, leading to the release of the ligand. nih.govresearchgate.net These global backbone rearrangements are consistent with the mechanism of action for microtubule-destabilizing drugs. nih.gov

| Simulation Aspect | Key Finding | Significance | Source |

|---|---|---|---|

| Relative Binding Free Energy (ΔΔGcis-trans) | The trans isomer is the most stable form in both bound and unbound simulations. | Quantifies the switch in ligand affinity upon photoisomerization, explaining the lower biological activity of the trans form. | biorxiv.org |

| Interaction Network Analysis | Cis-to-trans isomerization breaks water-mediated interactions and reduces hydrophobic stacking. | Reveals the specific molecular interactions that are lost, weakening the ligand's binding to tubulin. | nih.gov |

| Ligand Conformation | Following isomerization, trans-Azo-CA4 relaxes into a metastable binding pose. | Describes the intermediate state of the ligand before its complete release from the binding pocket. | researchgate.net |

| Protein Conformational Changes | Isomerization leads to the opening of a ligand exit channel and the collapse of the binding pocket. | Illustrates the dynamic protein response that facilitates the ejection of the low-affinity isomer. | nih.gov |

Cellular Bioactivity and Photoswitchable Potency of Azo Combretastatin A4

In Vitro Cytotoxicity and Cell Proliferation Inhibition Studies

The cytotoxic and anti-proliferative effects of Azo-CA4 have been evaluated in various cancer cell lines. nih.govacs.org These studies consistently demonstrate that the compound's activity is highly dependent on its isomeric state, which can be controlled by light. nih.govacs.org

The potency of Azo-CA4 as a cytotoxic agent is significantly enhanced upon illumination with UV or near-UV light. nih.govacs.org This is because the less active trans isomer is converted to the highly potent cis isomer. nih.govbenthamdirect.com In cellular assays, photoisomerized Azo-CA4 has been shown to be at least 200-fold more potent than its dark-adapted form. acs.org Some studies report a 13 to 35-fold enhancement in potency upon illumination. nih.govresearchgate.net This light-induced activation allows for targeted cytotoxicity, minimizing effects on cells not exposed to light. nih.gov For instance, in HeLa and MDA-MB-231 human breast cancer cell lines, a significant increase in activity of approximately 20- to 100-fold was observed upon light exposure. mdpi.com

The following table summarizes the light-dependent cytotoxicity of Azo-CA4 in different cell lines.

Table 1: Light-Dependent Cytotoxicity of Azo-CA4 | Cell Line | Condition | EC₅₀ (nM) | Fold Enhancement | | :--- | :--- | :--- | :--- | | MDA-MB-231 | Dark | >10,000 | \multirow{2}{}{~20-100} | | | Light | Mid-nM range | | HeLa | Dark | >10,000 | \multirow{2}{}{~20-100} | | | Light | Mid-nM range | | HUVEC | Dark | Not specified | \multirow{2}{*}{22} | | | Light (1h pulse) | Not specified |

EC₅₀ values for the light-activated state were in the mid-nanomolar range, while the dark state showed significantly less toxicity. nih.govmdpi.com

The two isomers of Azo-CA4 exhibit vastly different biological activities. The trans isomer is the thermodynamically stable form and is significantly less potent. nih.govresearchgate.net Upon photoisomerization to the cis form, the molecule adopts a conformation that is structurally similar to the highly active cis-stilbene (B147466) of natural CA-4, leading to a dramatic increase in its ability to inhibit tubulin polymerization. nih.gov The cis-Azo-CA4 isomer is reported to be 200-500 times more active than the trans-Azo-CA4 isomer against various cancer cell lines. benthamdirect.com However, the cis isomer can thermally relax back to the more stable trans form, providing a built-in mechanism to turn off its activity over time when irradiation is stopped. nih.gov It has been noted that the cis isomer degrades more rapidly than the trans isomer in the presence of glutathione (B108866), which could limit its potency. nih.govnih.gov

Table 2: Comparative Activity of Azo-CA4 Isomers

| Isomer | Relative Potency | Key Characteristics |

|---|---|---|

| trans-Azo-CA4 | Low | Thermodynamically stable; less active form. nih.govresearchgate.net |

| cis-Azo-CA4 | High (200-500x > trans) | Biologically active form; generated by light; thermally reverts to trans form. nih.govbenthamdirect.com |

Effects on Cell Cycle Progression and Mitosis

Like its parent compound, CA-4, Azo-CA4 exerts its cytotoxic effects primarily by disrupting microtubule dynamics, which are crucial for cell division. nih.govresearchgate.net This interference leads to a halt in the cell cycle at a specific phase. researchgate.netresearchgate.net

Treatment of cells with the active cis form of Azo-CA4 leads to a significant accumulation of cells in the G2/M phase of the cell cycle, indicative of mitotic arrest. researchgate.net This arrest is a direct consequence of the disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation. nih.govresearchgate.net Flow cytometry analysis has confirmed this G2/M phase arrest in various cancer cell lines treated with activated Azo-CA4. mdpi.comhep.com.cn Under hypoxic conditions, however, the ability of Azo-CA4 to induce mitotic arrest is diminished due to its degradation. hep.com.cnhep.com.cn

Optical Control of Microtubule Dynamics in Living Cells

The photoswitchable nature of Azo-CA4 allows for precise, real-time control over the microtubule cytoskeleton in living cells. nih.govacs.org This capability has made it a powerful tool for cell biologists to study the roles of microtubules in various dynamic processes. acs.orgresearchgate.net

By using localized irradiation, researchers can induce microtubule depolymerization in specific regions of a cell or even in a single cell within a population, while neighboring cells remain unaffected. acs.orgmdpi.com Immunofluorescence and live-cell imaging with fluorescently-tagged tubulin can then be used to visualize the rapid breakdown of the microtubule network in the targeted area upon activation of Azo-CA4 with light. acs.orgnih.gov When the activating light is turned off, the cis isomer reverts to the inactive trans form, allowing for the observation of microtubule reassembly and recovery of the network. mdpi.com This reversible control enables detailed studies of microtubule-dependent processes such as cell migration and division with high spatial and temporal resolution. acs.org

Spatial and Temporal Control of Cellular Processes

The development of Azo-Combretastatin A4 (Azo-CA4) represents a significant advancement in photopharmacology, providing a robust method for the optical control of microtubule-dependent cellular processes. hep.com.cnnih.gov The key to its function lies in the photoswitchable azobenzene (B91143) moiety, which replaces the stilbene (B7821643) core of its parent compound, Combretastatin (B1194345) A-4. acs.orgnih.gov This substitution allows for precise external regulation of the molecule's biological activity using light. benthamdirect.comresearcher.life

The trans isomer of Azo-CA4 is thermodynamically stable but biologically inactive. hep.com.cn Upon irradiation with light, typically in the near-UV range (e.g., 365-400 nm), it undergoes isomerization to the cis form. hep.com.cnnih.gov This cis isomer is the biologically potent conformation, which inhibits tubulin polymerization by binding to the colchicine (B1669291) site, leading to microtubule network disruption, mitotic arrest, and ultimately, cell death. hep.com.cnnih.gov The process is reversible; the cis form can thermally relax back to the inactive trans state, creating a built-in mechanism to turn the activity off over time. nih.govrsc.org This photoswitching capability enables unparalleled spatial and temporal control over cellular functions.

Spatial Precision: The ability to direct light to specific locations allows for the precise spatial control of Azo-CA4's cytotoxic effects. Researchers have demonstrated that by photo-activating the compound in living cells, it is possible to optically control microtubule network integrity, cell division, and survival with a spatial precision down to the level of a single cell within a larger population. nih.govdntb.gov.ua This was observed in experiments where irradiation of specific cells treated with Azo-CA4 led to localized microtubule breakdown and nuclear fragmentation, while neighboring, non-irradiated cells remained unaffected. nih.govmdpi.com Furthermore, in complex cell types like primary neurons, these photoswitchable agents have enabled the regulation of microtubule dynamics in specific subcellular regions within individual neurites. dntb.gov.ua This high degree of spatial resolution is nearly impossible to achieve with conventional, non-photoswitchable inhibitors. rsc.org

Temporal Control: Azo-CA4 and its analogs, often referred to as Photostatins (PSTs), facilitate the study of dynamic cellular events through precise temporal control. nih.govresearchgate.netchemrxiv.org The biological response to photoactivation is rapid, occurring on a timescale of seconds to minutes. nih.govdntb.gov.uarcsb.org Studies have shown that after just a few hours of periodic photoactivation, significant antimitotic effects, such as a halt in cell proliferation, become apparent. nih.gov The reversible nature of the isomerization allows for the activity to be switched on and off. The cis-to-trans thermal relaxation half-life can vary, but this property ensures that the potent, cytotoxic state is temporary and dependent on continuous or pulsed light exposure, limiting off-target effects over time. nih.govresearchgate.net This temporal precision provides a powerful tool for dissecting the intricate timing of microtubule-dependent processes in cell biology. rsc.org

Interactive Data Table: Photoswitchable Potency of Azo-Combretastatin A4 and Analogs

The table below summarizes the light-induced cytotoxicity of Azo-CA4 and related photoswitchable analogs in various cell lines. The "Potency Fold-Increase" highlights the enhanced effect of the compound upon illumination.

| Compound | Cell Line | Condition | EC₅₀ / IC₅₀ (µM) | Potency Fold-Increase (Dark vs. Light) | Source |

| Azo-CA4 | HUVEC | Dark | > 100 | ~22-fold | nih.govrsc.org |

| Light (1 min/2h) | 4.5 | rsc.org | |||

| Azo-CA4 | MDA-MB-231 | Dark | 11 | ~13-fold | nih.govrsc.org |

| Light (1 min/1h) | 0.83 | rsc.org | |||

| Azo-CA4 | HeLa | Dark | 50-110 | ~200-500 fold | benthamdirect.comresearcher.life |

| Light | 0.2-10 | benthamdirect.comresearcher.life | |||

| PST-1 | MDA-MB-231 | Dark | > 10 | > 250-fold | acs.orgresearchgate.net |

| Light (390 nm) | 0.04 | researchgate.net | |||

| PST-27P | HeLa | Dark | ~20 | ~20-fold | nih.gov |

| Light (390 nm) | ~1 | nih.gov |

Challenges and Limitations in Azo Combretastatin A4 Research

Metabolic Stability in Biological Environments

A critical hurdle for the in vivo application of Azo-CA4 is its metabolic instability. The azobenzene (B91143) core, while enabling photoswitching, is susceptible to degradation through specific biological pathways, which can reduce its efficacy and generate potentially harmful metabolites. mdpi.com

The electron-rich azobenzene structure of Azo-CA4 is metabolically unstable in the presence of cellular glutathione (B108866) (GSH). mdpi.com This reactivity poses a significant limitation, as GSH is abundant in cells. Research has shown that the bioactive Z-isomer of Azo-CA4, formed upon light irradiation, degrades even more rapidly in the presence of GSH than the inactive E-isomer. mdpi.com This accelerated degradation of the active form can significantly diminish the compound's potency and its ability to be effectively photoswitched. biorxiv.orgacs.org

Table 1: Effects of Glutathione (GSH) on Azo-Combretastatin A4 Stability

| Feature | Observation | Implication | Source(s) |

| Isomer-Specific Degradation | The bioactive Z-isomer degrades more rapidly than the E-isomer in the presence of GSH. | Reduced potency and photoswitchability of the active form. | mdpi.com |

| Chemical Reaction | Transient formation of a 624 Da adduct observed via ESI-MS analysis. | Direct chemical degradation pathway, limiting the compound's effective concentration. | nih.govresearchgate.net |

| General Instability | Azobenzene compounds, particularly electron-rich ones, are susceptible to reductive degradation by GSH. | A fundamental liability for in vivo applications where GSH levels are high. | mdpi.combiorxiv.orgacs.org |

The hypoxic microenvironment characteristic of solid tumors presents another major challenge to the efficacy of Azo-CA4. hep.com.cnhep.com.cn In low-oxygen conditions, the expression of azoreductase enzymes is significantly increased. hep.com.cn These enzymes can catalyze the bioreduction of the azo bond in Azo-CA4, cleaving the molecule into aniline (B41778) end-products. hep.com.cnhep.com.cncqvip.com This degradation is irreversible and results in a complete loss of the compound's ability to inhibit tubulin polymerization. hep.com.cnhep.com.cn

In vitro studies using HeLa cells have confirmed this hypoxia-induced loss of activity. hep.com.cn Quantitative analysis via HPLC showed a ratiometric formation of degradation products, confirming the bioreduction of Azo-CA4 under hypoxic conditions. hep.com.cnhep.com.cn Further experiments, including tubulin staining and cell cycle analysis, demonstrated that Azo-CA4 loses its potency to disrupt microtubule dynamics and induce mitotic arrest at low oxygen levels. hep.com.cnhep.com.cn In contrast, the parent compound, CA4, which lacks the azo bond, maintains its activity regardless of the oxygen level. hep.com.cnhep.com.cn This susceptibility to azoreductase degradation is a critical barrier to the successful clinical translation of Azo-CA4 for cancer therapy, as it compromises the drug's effectiveness in the very tumor environments it is designed to target. hep.com.cnnih.gov

Table 2: Impact of Hypoxia on Azo-Combretastatin A4 Activity

| Condition | Key Enzyme | Effect on Azo-CA4 | Consequence | Source(s) |

| Normoxia | Low Azoreductase | Stable; can be photoswitched to the active cis form. | Light-dependent cytotoxicity is achievable. | hep.com.cn |

| Hypoxia | High Azoreductase | Azo bond is reduced, leading to degradation into aniline products. | Loss of tubulin inhibition, mitotic arrest, and cytotoxicity. | hep.com.cnhep.com.cncqvip.com |

Optimization of Photochemical Properties for In Vitro and In Vivo Applications

The effectiveness of Azo-CA4 as a photoswitchable agent is fundamentally dependent on its photochemical properties. Optimizing these properties, such as the photo-stationary state and thermal stability of the isomers, is crucial for tailoring the compound to specific biological applications.

The photo-stationary state (PSS) describes the equilibrium mixture of trans and cis isomers reached upon irradiation at a specific wavelength. rsc.org For Azo-CA4, the goal is to use a wavelength that maximizes the population of the highly potent cis isomer while minimizing the concentration of the inactive trans isomer. The composition of the PSS is dependent on the wavelength used for irradiation. rsc.org

For azobenzene and its derivatives, irradiation of the π→π* transition band of the E isomer (typically in the UV-A range) generally leads to a high conversion to the Z isomer. rsc.org For photostatin, an azologue of CA-4, irradiation with violet light (around 400 nm) results in a PSS containing approximately 90% of the active Z isomer. rsc.org Conversely, irradiation with blue light can trigger the back-isomerization to the E form almost quantitatively. rsc.org Achieving a high percentage of the cis isomer at the PSS is critical for maximizing the biological effect with a given light dose. nih.gov However, the optimal wavelengths for activating Azo-CA4 are often in the near-UV or violet range, which have their own limitations regarding tissue penetration and potential phototoxicity. mdpi.com

Once switched to its active cis form, Azo-CA4 will spontaneously relax back to the more thermodynamically stable trans isomer over time. The rate of this thermal reversion is defined by its half-life (t½). nih.gov This property is a double-edged sword: a finite half-life allows the drug's effect to be automatically turned off after irradiation ceases, but a half-life that is too short can prevent the drug from reaching its therapeutic target in sufficient concentrations. nih.govresearchgate.net

Significant discrepancies exist in the reported thermal reversion half-lives for Azo-CA4, representing a key limitation in its research. One study reported a half-life of approximately 88 minutes at 37°C, while another reported a value of only 6.2 minutes under similar conditions. nih.govresearchgate.net This fourteen-fold difference has major implications for experimental design; a shorter half-life would require more frequent light pulses to maintain a therapeutic concentration of the cis isomer. nih.govresearchgate.net The cellular environment, including the presence of thiols like GSH and binding to tubulin, can also alter the effective half-life. nih.govresearchgate.net Research on other Azo-CA4 analogues has suggested that a longer half-life for the cis isomer may contribute to greater potency and improved photoresponsive behavior, highlighting the need to rationally design compounds with specific thermal relaxation rates for different applications. nih.gov

Table 3: Reported Thermal Reversion Half-Lives for cis-Azo-Combretastatin A4

| Reported Half-Life (t½) | Conditions | Source(s) |

| ~88 minutes | 37°C, PBS pH 7.2 | nih.govfrontiersin.org |

| 2.3 hours | 37°C, aqueous buffer | vulcanchem.com |

| 6.2 minutes | Not specified in detail, but cited as under same conditions as longer value. | nih.govresearchgate.net |

Considerations for Light Penetration in Biological Tissues (Conceptual)

A fundamental and conceptual challenge for the in vivo application of Azo-CA4 and other photoswitchable drugs is the limited penetration of light through biological tissues. hep.com.cnnih.gov The light used to isomerize Azo-CA4 from its inactive trans form to its active cis form is typically in the near-UV to visible range (e.g., 365-400 nm). hep.com.cnnih.gov Light at these wavelengths is strongly absorbed and scattered by endogenous biomolecules like hemoglobin and melanin, limiting its effective penetration to just a few millimeters. mdpi.com

This physical constraint makes it difficult to activate Azo-CA4 in deep-seated tumors or other internal target tissues. hep.com.cnresearchgate.net While sufficient for superficial applications or in vitro cell culture experiments, it remains a major barrier to broader clinical translation. nih.gov Ideally, photoactivation should occur within the so-called "therapeutic window" of 650–900 nm (red to near-infrared light), where tissue penetration is maximized, reaching up to approximately 2 cm. mdpi.comcore.ac.uk Developing Azo-CA4 analogues or advanced delivery systems that can be activated by longer wavelength light is a critical area of ongoing research to overcome this significant limitation. nih.govfrontiersin.org

Future Directions and Advanced Research Perspectives for Azo Combretastatin A4

Strategies to Enhance Metabolic Stability and Photochemical Efficiency

A critical aspect of developing Azo-Combretastatin A4 for potential therapeutic use is improving its metabolic stability and the efficiency of its photoswitching properties. Current research has identified key limitations and proposed innovative strategies to overcome them.

Chemical Modifications to Address Glutathione (B108866) Reactivity

A significant hurdle for the in vivo application of Azo-Combretastatin A4 is its susceptibility to degradation by cellular glutathione (GSH). researchgate.netnih.govwpmucdn.com Research has shown that electron-rich azobenzenes, including Azo-Combretastatin A4, are metabolically unstable and can be reduced by GSH. researchgate.net This degradation leads to a lower potency compared to the parent compound, Combretastatin (B1194345) A4. researchgate.netnih.govwpmucdn.com Interestingly, the biologically more active cis-isomer of Azo-Combretastatin A4 is degraded more rapidly by GSH than the trans-isomer, which could limit its efficacy at the target site. nih.govnih.gov

A promising strategy to counteract this glutathione reactivity is the chemical modification of the Azo-Combretastatin A4 scaffold. It has been proposed that replacing the electron-donating methoxy (B1213986) substituents on the phenyl rings with more electron-withdrawing groups could impart resistance to reduction by GSH. biorxiv.org This approach is based on the principle that reducing the electron density of the azobenzene (B91143) core would make it less susceptible to nucleophilic attack by glutathione. Future research will likely focus on synthesizing and evaluating a library of Azo-Combretastatin A4 analogues with various electron-withdrawing groups to identify candidates with enhanced metabolic stability without compromising their photoswitchable properties and biological activity.

Antenna-Enhanced Photoswitching

The efficiency of photoisomerization is another crucial parameter that dictates the utility of Azo-Combretastatin A4. While azobenzenes generally offer more efficient isomerization and absorb at longer, less cell-damaging wavelengths compared to stilbenes, there is still room for improvement. researchgate.netnih.gov A novel and exciting approach to enhance photochemical efficiency is "antenna-enhanced photoswitching."

This strategy involves attaching a fluorophore (the "antenna") to the photoswitchable molecule. A study on azobenzene analogues of Combretastatin A4, known as photostatins (PSTs), demonstrated that conjugating them with fluorophores dramatically enhances long-wavelength, single-photon photoisomerization. researchgate.net This occurs through a yet-to-be-fully-elucidated mechanism that allows for near-quantitative switching of the photopharmaceutical in living systems with minimal molecular redesign. researchgate.net The antenna molecule absorbs light at its characteristic wavelength and efficiently transfers the energy to the azobenzene core, inducing isomerization. This approach could enable the use of lower light intensities and longer wavelengths, which would improve tissue penetration and reduce potential phototoxicity. Further investigation into the underlying mechanism of this energy transfer will be key to optimizing the design of these antenna-photoswitch conjugates for Azo-Combretastatin A4.

| Strategy | Rationale | Potential Outcome |

| Chemical Modification | Replace electron-donating groups with electron-withdrawing groups on the phenyl rings. | Increased resistance to degradation by glutathione, leading to enhanced metabolic stability and sustained biological activity. |

| Antenna-Enhanced Photoswitching | Conjugate Azo-Combretastatin A4 with a fluorophore (antenna). | Dramatically improved photoisomerization efficiency at longer, more biocompatible wavelengths, enabling near-quantitative photoswitching with lower light doses. |

Conceptual Approaches for Targeted Delivery and Activation

To maximize the therapeutic potential of Azo-Combretastatin A4 and minimize off-target effects, it is essential to develop strategies for its targeted delivery to tumor tissues and subsequent localized activation.

Integration with Nanocarriers or Dendrimers (Conceptual)

A highly promising conceptual approach for the targeted delivery of Azo-Combretastatin A4 involves its integration with nanocarriers, such as liposomes, or highly branched, synthetic macromolecules known as dendrimers. nih.govmdpi.comnih.gov These nanodelivery systems can be engineered to selectively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov

Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands, such as folic acid, which binds to folate receptors that are often overexpressed on the surface of cancer cells. nih.govmdpi.com This active targeting strategy can significantly enhance the selective uptake of the nanocarrier by tumor cells. A notable example is the development of a multifunctional polyamidoamine (PAMAM) dendrimer system for the delivery of Combretastatin A4. nih.gov In this system, Combretastatin A4 was encapsulated within the dendrimer, and the dendrimer surface was decorated with folic acid for targeted delivery to cancer cells overexpressing the folate receptor. nih.gov

Conceptually, Azo-Combretastatin A4 could be similarly encapsulated within or conjugated to such targeted nanocarriers. Once the nanocarrier reaches the tumor site, external light irradiation at a specific wavelength could trigger the isomerization of the inactive trans-Azo-Combretastatin A4 to its active cis-form, leading to localized cytotoxicity. This approach would combine the passive and active targeting capabilities of the nanocarrier with the spatiotemporal control afforded by the photoswitchable drug, offering a powerful strategy for precision cancer therapy.

Azo-Combretastatin A4 as a Tool in Fundamental Biological Research

Beyond its potential as a therapeutic agent, Azo-Combretastatin A4 has emerged as an invaluable tool for fundamental biological research, particularly for studying the dynamics of protein-ligand interactions.

Probing Ligand Dissociation Dynamics from Tubulin

The ability to trigger a change in the binding affinity of Azo-Combretastatin A4 for tubulin with a pulse of light provides a unique opportunity to study the kinetics of ligand binding and dissociation in real-time. nih.govresearchgate.netresearchgate.net Researchers have successfully used Azo-Combretastatin A4 as a prototypical photoswitch to investigate the dynamics of its dissociation from the colchicine-binding site on tubulin across a wide range of timescales, from femtoseconds to milliseconds. nih.govresearchgate.netresearchgate.net

By employing time-resolved serial crystallography, scientists have been able to capture structural snapshots of the entire process. mdpi.com These studies have revealed how the light-induced cis-to-trans isomerization of the azobenzene bond leads to a change in ligand affinity, the opening of an exit pathway from the binding pocket, and the subsequent collapse of the binding pocket upon ligand release. researchgate.netmdpi.com This research provides unprecedented insights into the conformational changes that tubulin undergoes upon ligand binding and release, which are directly related to the mechanism of action of microtubule-destabilizing drugs. researchgate.net The use of Azo-Combretastatin A4 in these experiments is helping to build a more dynamic and detailed picture of protein-ligand interactions, which is crucial for structure-based drug design. researchgate.net

| Research Application | Methodology | Key Findings |

| Probing Ligand Dissociation Dynamics | Time-resolved serial crystallography with light-triggered isomerization of Azo-Combretastatin A4. | Captured structural snapshots of ligand release from the tubulin binding pocket from nanoseconds to milliseconds. Revealed conformational changes in tubulin, including the opening of an exit channel and collapse of the binding pocket. |

Investigating Microtubule Function with Spatiotemporal Precision

The dynamic nature of the microtubule cytoskeleton is fundamental to a vast array of cellular processes, including cell division, migration, intracellular transport, and the maintenance of cell shape. lib4ri.chnih.gov Traditional pharmacological agents that target microtubules, such as Taxol or Vinca alkaloids, affect the entire cell and organism, making it impossible to study the role of microtubules in a specific location or at a precise moment. ens-lyon.frcancer.gov The development of photoswitchable molecules like Azo-Combretastatin A4 (Azo-CA4) has provided a revolutionary tool to overcome this limitation, enabling researchers to control microtubule dynamics with unprecedented spatiotemporal precision. nih.govnih.gov

Azo-CA4 is a synthetic derivative of the natural microtubule-destabilizing agent Combretastatin A4 (CA4). nih.govresearcher.life The key modification is the replacement of the stilbene (B7821643) double bond in CA4 with an azobenzene group. nih.govnih.gov This azobenzene moiety functions as a molecular photoswitch. The molecule exists in two isomeric forms: the thermodynamically stable trans-isomer and the metastable cis-isomer. iium.edu.my The trans-Azo-CA4 is biologically inactive, whereas the cis-isomer potently inhibits tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin, mimicking the active conformation of the parent compound, cis-CA4. nih.govmdpi.com

The transition between these two states is controlled by light. iium.edu.my Irradiation with violet-to-blue light (approximately 380-430 nm) converts the inactive trans form to the active cis form. nih.govmdpi.com Conversely, exposure to green light (around 500-530 nm) or thermal relaxation reverts the molecule to its inactive trans state. mdpi.com This reversible photoisomerization allows for the precise optical control of microtubule disruption. ens-lyon.frnih.gov Researchers can illuminate a specific region of a cell or even a single cell within a larger tissue, activating the compound only in the targeted area and for a defined duration. ens-lyon.frmdpi.com The response time for modulating microtubule dynamics can be on the sub-second scale. ens-lyon.frcancer.gov

This high degree of control has opened up new avenues for investigating microtubule-dependent processes. In seminal research, Azo-CA4, also referred to as Photostatin (PST), was used to optically control mitosis in living organisms with single-cell precision. ens-lyon.frcancer.gov By irradiating a single dividing cell in a C. elegans embryo with blue light, researchers could induce mitotic arrest in that specific cell, while neighboring cells proceeded through mitosis unaffected. mdpi.com Subsequent irradiation with green light reversed the arrest, allowing the cell to resume division, demonstrating the reversibility and precision of the tool. mdpi.com

The significant difference in biological activity between the two isomers is a key feature of Azo-CA4's utility. Studies have shown that the light-activated cis-isomer can be over 200-fold more potent in cellular cultures than the inactive trans-isomer kept in the dark. iium.edu.myresearchgate.netacs.org This large dynamic range in cytotoxicity and inhibitory activity ensures that the biological effect is overwhelmingly dictated by the presence or absence of the activating light. ens-lyon.friium.edu.my For instance, in vitro tubulin polymerization assays confirm that irradiated Azo-CA4 is a potent inhibitor, while the non-irradiated form has minimal effect. nih.govmdpi.com

Further research has utilized Azo-CA4 to explore the role of microtubules in tissue morphogenesis in Drosophila and spinal cord regeneration in zebrafish. mdpi.com These applications highlight the compound's value as a research tool far beyond simple cell culture, allowing for the functional investigation of the cytoskeleton in the complex environment of a whole organism. nih.govacs.org Time-resolved serial crystallography has even been used to observe the light-triggered release of Azo-CA4 from its tubulin binding pocket, providing novel dynamic information on protein-ligand interactions. lib4ri.chmdpi.com

However, it is noteworthy that the efficacy of Azo-CA4 can be compromised in hypoxic (low oxygen) environments, which are common in solid tumors. hep.com.cn Under these conditions, azoreductase enzymes can degrade the compound, reducing its ability to inhibit microtubule dynamics and induce mitotic arrest. hep.com.cn

Interactive Data Table: Properties of Azo-Combretastatin A4 Isomers

| Property | trans-Azo-Combretastatin A4 | cis-Azo-Combretastatin A4 |

| Activation | Thermodynamically stable; inactive form | Generated by violet/blue light (380-430 nm) mdpi.com |

| Deactivation | Generated by green light (500-530 nm) or thermal relaxation mdpi.com | Metastable state |

| Biological Activity | Low to no cytotoxicity; weak inhibitor of tubulin polymerization nih.goviium.edu.my | High cytotoxicity; potent inhibitor of tubulin polymerization nih.govmdpi.com |

| Potency Difference | The cis isomer is up to 250 times more cytotoxic than the trans isomer ens-lyon.friium.edu.my | The cis isomer's IC₅₀ for tubulin polymerization is 5.1 µM (light-activated) vs. the dark-adapted compound nih.gov |

Q & A

Q. How can researchers ensure reproducibility when publishing studies on Azo-Combretastatin A4?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.